molecular formula C15H11F5O6 B14144727 7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one CAS No. 376378-31-3

7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one

Cat. No.: B14144727
CAS No.: 376378-31-3
M. Wt: 382.24 g/mol
InChI Key: WFLIXXGKBJIJIG-UHFFFAOYSA-N
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Description

7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with hydroxy, methoxy, and pentafluoroethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form coumarins.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted furochromenes, quinones, and dihydrofurochromenes. These products can be further functionalized for specific applications .

Scientific Research Applications

7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, leading to the disruption of DNA replication and cell division. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one is unique due to its pentafluoroethyl substituent, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

7-hydroxy-4,9-dimethoxy-7-(1,1,2,2,2-pentafluoroethyl)-6H-furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5O6/c1-23-9-6-3-4-25-10(6)12(24-2)11-8(9)7(21)5-13(22,26-11)14(16,17)15(18,19)20/h3-4,22H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLIXXGKBJIJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C3=C1C=CO3)OC)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045546
Record name 7-Hydroxy-4,9-dimethoxy-7-(perfluoroethyl)-6H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376378-31-3
Record name 7-Hydroxy-4,9-dimethoxy-7-(perfluoroethyl)-6H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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